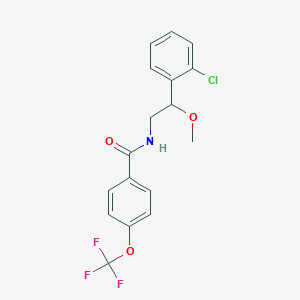

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide, commonly known as ML347, is a small molecule inhibitor that has been widely used in scientific research due to its unique properties. This compound was first synthesized in 2010 by a team of scientists at the Scripps Research Institute in Florida, USA. Since then, ML347 has been extensively studied for its potential applications in various fields of research, including cancer biology, immunology, and neuroscience.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Material Science

The study of supramolecular chemistry involves the exploration of structures that are formed through non-covalent interactions. A related study focused on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which showcases the ability of aryl rings to self-assemble into π-stacked structures surrounded by a triple helical network of hydrogen bonds. This mode of organization is suggestive of new approaches for designing columnar liquid crystals and materials with specific optical properties (M. Lightfoot et al., 1999).

Antipathogenic Activity

Compounds with structural similarities have been synthesized and tested for their interaction with bacterial cells, particularly focusing on their anti-pathogenic activity. Such studies highlight the potential of benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties, especially against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).

Organic Synthesis and Catalysis

Research in organic synthesis has explored the utility of N-(2-chlorophenyl)benzamides in the efficient synthesis of 2-substituted benzoxazoles via Cu-catalyzed intramolecular coupling cyclization reactions. This process demonstrates the compound's role in facilitating the formation of benzoxazoles, which are crucial in various pharmaceutical applications (Fengtian Wu et al., 2014).

Polymer Science

In polymer science, aromatic polyamides containing specific functional groups have been synthesized to study their properties, such as solubility, thermal stability, and structural characteristics. The inclusion of s-triazine rings and specific benzamide derivatives in the polymer backbone influences these properties, suggesting applications in materials science where high thermal stability and specific solubility characteristics are desired (A. D. Sagar et al., 1997).

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO3/c1-24-15(13-4-2-3-5-14(13)18)10-22-16(23)11-6-8-12(9-7-11)25-17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIHSIQQZSVPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)